

physicochemical properties of CU-3

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Compound of Interest

Compound Name: CU-3

Cat. No.: B3348672

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Ambiguity of the Term "CU-3"

Initial research on the term "**CU-3**" reveals that it is not a unique identifier for a single chemical entity. Instead, it can refer to a variety of substances across different fields of study, including:

- Inorganic Chemistry and Materials Science:
 - Copper Trimer (Cu_3): A molecule consisting of three copper atoms.[1]
 - Copper(III) Ion (Cu^{3+}): A high-oxidation state of copper.[2][3] While compounds containing Cu(III) exist, such as in superconductors like Yttrium Barium Copper Oxide ($\text{YBa}_2\text{Cu}_3\text{O}_7$) [4], the ion itself is generally unstable in aqueous solutions.[3]
 - Various Copper Compounds: The notation " Cu_3 " appears in the chemical formulas of several compounds, including Copper Phosphate ($\text{Cu}_3(\text{PO}_4)_2$)[5][6], Copper Arsenide (Cu_3As)[7], and Copper Nitride (Cu_3N).[8]
 - Cast Copper Alloy (CU3): A designation for a specific copper alloy used in marine applications, such as ship propellers.[9][10]
- Biochemistry:
 - Copper(III) Ion in PDB: The designation "CU3" is used for the copper(III) ion in the Protein Data Bank.[2]

Given the context of the request for a technical guide for researchers in drug development, it is likely that "**CU-3**" is a shorthand or internal designation for a specific bioactive compound. Without a more specific chemical name, CAS number, or structural information, it is not possible to provide a factual in-depth guide on the physicochemical properties of the intended "**CU-3**."

To demonstrate the structure and content of the requested technical guide, the following sections present a template for a hypothetical small molecule inhibitor, hereafter referred to as "**CU-3**," which is designed to target a fictitious "Kinase X" for illustrative purposes.

An In-Depth Technical Guide on the Physicochemical Properties of CU-3 (Hypothetical Kinase X Inhibitor)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following data and experimental details are illustrative for a hypothetical compound, "**CU-3**," and are intended to serve as a template.

Core Physicochemical Properties

The fundamental physicochemical properties of **CU-3** are critical for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Data Presentation: Summary of Physicochemical Properties

Property	Value	Method
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₂	Elemental Analysis
Molecular Weight	403.47 g/mol	Mass Spectrometry
Appearance	White to off-white crystalline solid	Visual Inspection
Solubility (25 °C)		
Aqueous (pH 7.4)	0.015 mg/mL	HPLC-UV
DMSO	>100 mg/mL	Visual Inspection
Ethanol	5.2 mg/mL	HPLC-UV
LogP	3.85	Shake-flask method
pKa	4.2 (basic), 9.8 (acidic)	Potentiometric titration
Melting Point	188-192 °C	Differential Scanning Calorimetry
Chemical Stability	Stable for >48h in pH 7.4 buffer at RT	HPLC-UV

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols used to determine the key physicochemical properties of **CU-3**.

Determination of Aqueous Solubility

- Objective: To determine the thermodynamic solubility of **CU-3** in a physiologically relevant buffer.
- Materials: **CU-3**, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, orbital shaker, 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters, HPLC system with UV detector.
- Procedure:

1. An excess amount of solid **CU-3** is added to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).
2. The suspension is incubated on an orbital shaker at 25 °C for 24 hours to ensure equilibrium is reached.
3. The sample is then centrifuged at 14,000 rpm for 15 minutes to pellet the undissolved solid.
4. The supernatant is carefully collected and filtered through a 0.22 µm syringe filter.
5. The concentration of **CU-3** in the filtrate is determined by a validated HPLC-UV method against a standard curve prepared in DMSO.

Determination of LogP (Octanol-Water Partition Coefficient)

- Objective: To measure the lipophilicity of **CU-3**.
- Materials: **CU-3**, n-octanol, deionized water, orbital shaker, centrifuge.
- Procedure:
 1. n-Octanol and water are pre-saturated with each other by mixing and allowing the phases to separate for 24 hours.
 2. A stock solution of **CU-3** is prepared in n-octanol.
 3. Equal volumes of the **CU-3** stock solution and water are combined in a glass vial.
 4. The vial is shaken vigorously for 4 hours at room temperature to allow for partitioning.
 5. The mixture is then centrifuged to ensure complete phase separation.
 6. The concentration of **CU-3** in both the n-octanol and aqueous phases is quantified using HPLC-UV.

7. LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

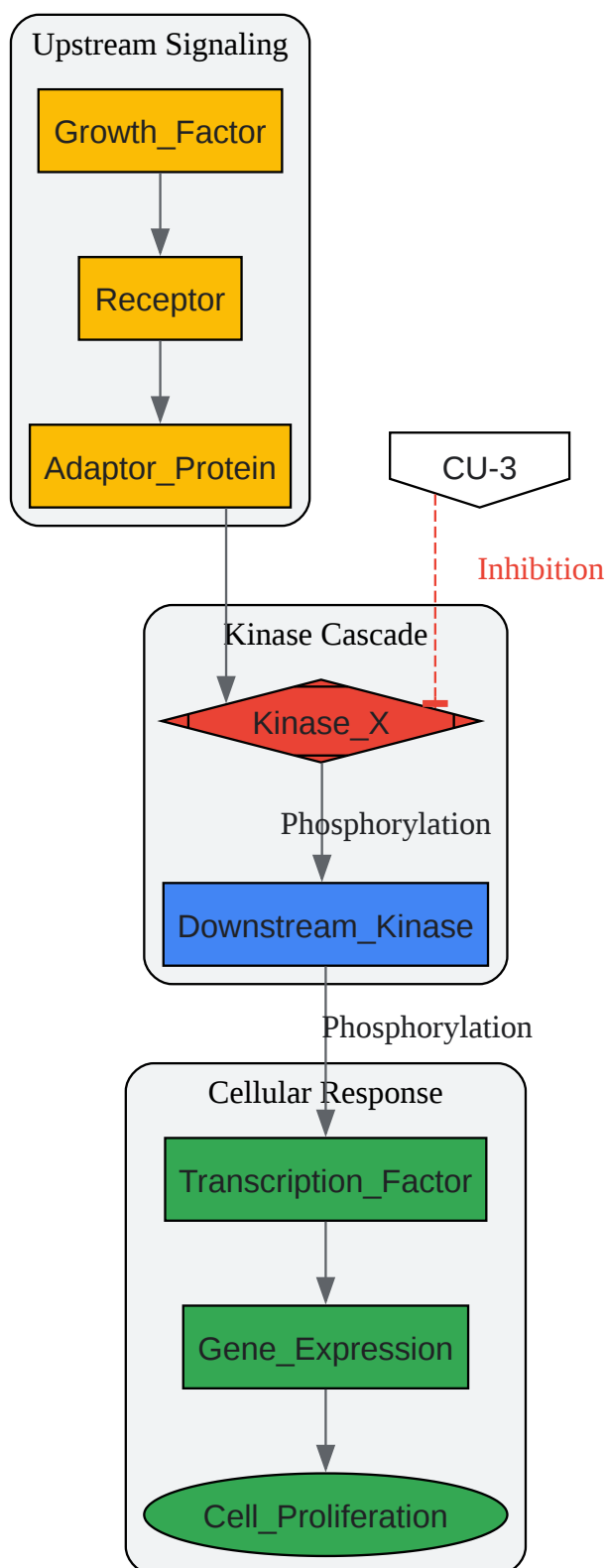
Determination of pKa

- Objective: To determine the acid dissociation constants of **CU-3**.
- Materials: **CU-3**, deionized water, 0.1 M HCl, 0.1 M NaOH, automated potentiometric titrator.
- Procedure:
 1. A solution of **CU-3** is prepared in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.
 2. The solution is titrated with 0.1 M HCl to a low pH, and then back-titrated with 0.1 M NaOH.
 3. The pH is monitored continuously throughout the titration.
 4. The pKa values are determined from the inflection points of the titration curve using appropriate software.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes are essential for clear communication in a scientific context.

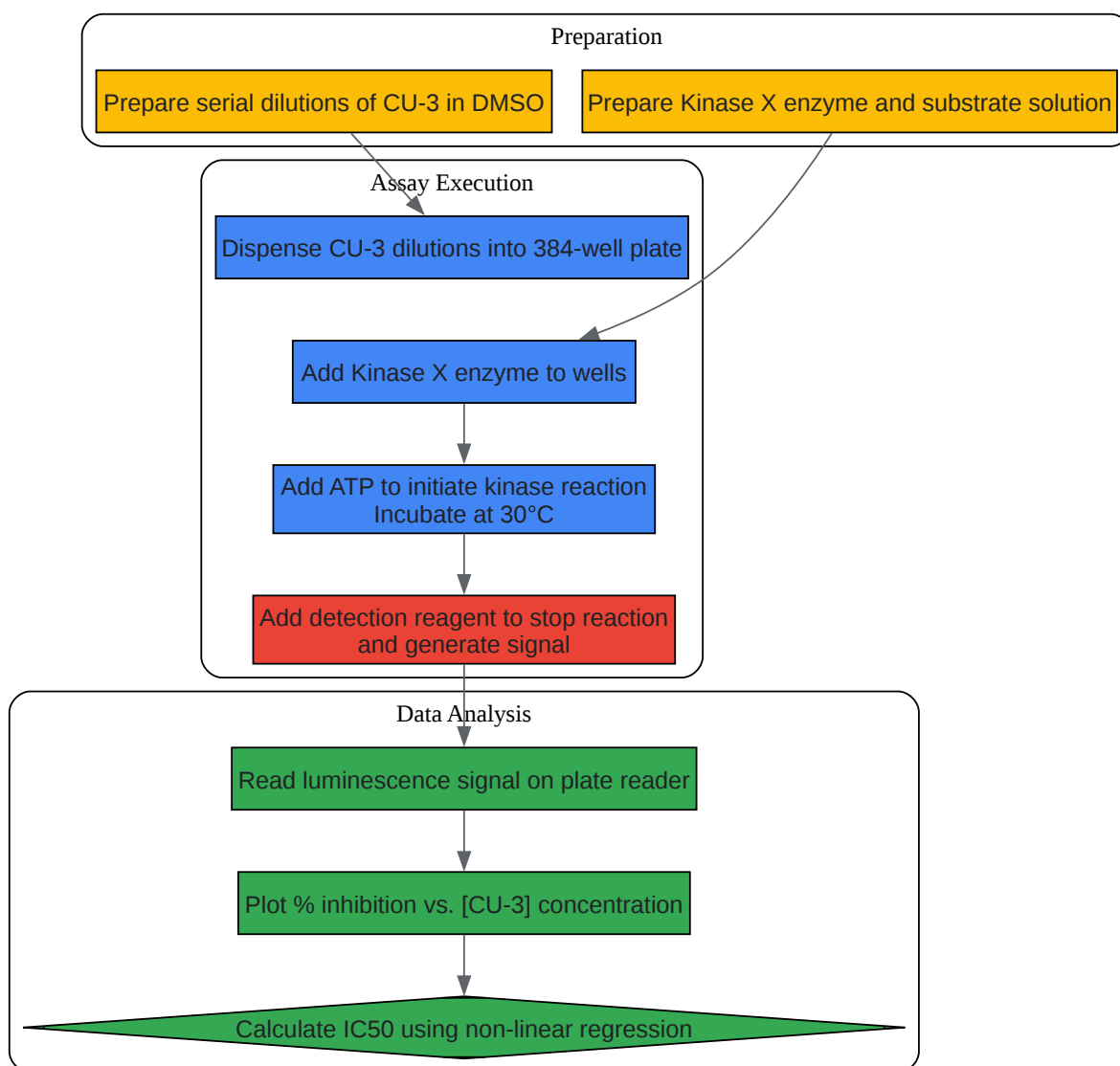
Diagram 1: Hypothetical Kinase X Signaling Pathway



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*Caption: The inhibitory action of **CU-3** on the hypothetical Kinase X signaling cascade.*

Diagram 2: Experimental Workflow for IC₅₀ Determination



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*Caption: Workflow for determining the half-maximal inhibitory concentration (IC_{50}) of **CU-3**.*

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